5-Methyl-2-furyl-(1-naphthyl)methanol
Description
5-Methyl-2-furyl-(1-naphthyl)methanol is a chiral secondary alcohol featuring a furan ring substituted with a methyl group at the 5-position, linked to a 1-naphthyl group via a hydroxymethylene bridge. Its molecular formula is C₁₆H₁₄O₂, with a molecular weight of 238.28 g/mol.
Properties
IUPAC Name |
(5-methylfuran-2-yl)-naphthalen-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-9-10-15(18-11)16(17)14-8-4-6-12-5-2-3-7-13(12)14/h2-10,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGPHZXEDMUYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-furyl-(1-naphthyl)methanol typically involves the reaction of 5-methyl-2-furaldehyde with 1-naphthylmethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 5-Methyl-2-furyl-(1-naphthyl)methanol may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-2-furyl-(1-naphthyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups on the furan or naphthyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, reduced derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: 5-Methyl-2-furyl-(1-naphthyl)methanol is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential as a building block in organic synthesis .
Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs with specific biological targets .
Industry: In the industrial sector, 5-Methyl-2-furyl-(1-naphthyl)methanol is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 5-Methyl-2-furyl-(1-naphthyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The most direct analog is 5-Methyl-2-thienyl-(1-naphthyl)methanol, where the furyl group is replaced by a thienyl moiety. Key differences include:
| Property | 5-Methyl-2-furyl-(1-naphthyl)methanol | 5-Methyl-2-thienyl-(1-naphthyl)methanol |
|---|---|---|
| Molecular Formula | C₁₆H₁₄O₂ | C₁₆H₁₄OS |
| Molecular Weight | 238.28 g/mol | 254.34 g/mol |
| Heteroatom | Oxygen | Sulfur |
| Aromatic Stability | Moderate (furan) | High (thiophene) |
| Electron Density | Higher (O donates lone pairs) | Lower (S has weaker resonance) |
The sulfur atom in the thienyl analog increases molecular weight and enhances aromatic stability due to thiophene’s superior aromaticity compared to furan .
Physicochemical Properties (Inferred)
- Solubility: The furyl derivative is expected to exhibit higher polarity and solubility in polar solvents (e.g., ethanol, acetone) due to oxygen’s electronegativity. In contrast, the thienyl compound’s sulfur atom may enhance lipophilicity, favoring solubility in nonpolar solvents like dichloromethane.
- Thermal Stability : Thiophene’s aromaticity likely grants the thienyl analog higher thermal stability, whereas the furyl compound may decompose at lower temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
